molecular formula C23H17N3O3 B11260578 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260578
M. Wt: 383.4 g/mol
InChI Key: KUHDIVDMAPIHSC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a sophisticated chemical entity designed for research applications. This compound belongs to the quinoline-4-carboxamide class, a scaffold recognized in investigative chemistry for its potential in various biochemical pathways . The molecular structure integrates a 2,3-dihydro-1,4-benzodioxin moiety, a component found in compounds studied for their interaction with neurological targets such as acetylcholinesterase, and metabolic enzymes like α-glucosidase . The core quinoline structure is also established in pharmacological research, particularly in the study of antiplasmodial agents, where related analogs have been shown to inhibit protein synthesis by targeting translation elongation factor 2 (PfEF2) . Researchers may find value in this compound for probing structure-activity relationships (SAR), particularly in optimizing substituents like the pyridinyl group to modulate properties such as lipophilicity, aqueous solubility, and metabolic stability . Its defined structure serves as a critical building block in medicinal chemistry programs aimed at developing novel therapeutic agents, including for conditions like Alzheimer's disease and Type-2 Diabetes, as suggested by research on structurally related benzenesulfonamides . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O3/c27-23(25-16-7-8-21-22(12-16)29-11-10-28-21)18-13-20(15-4-3-9-24-14-15)26-19-6-2-1-5-17(18)19/h1-9,12-14H,10-11H2,(H,25,27)

InChI Key

KUHDIVDMAPIHSC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Skraup and Doebner-Miller Reactions

Traditional methods like the Skraup reaction (condensation of aniline with glycerol and sulfuric acid) or Doebner-Miller synthesis (cyclization of β-ketoesters with anilines) are viable starting points. For 2-(pyridin-3-yl)quinoline-4-carboxylic acid , a modified Meinwald rearrangement followed by reductive cyclization has been reported. For example, 3-(2-methoxyphenyl)quinolin-4(1H)-ones were synthesized via chalcone epoxide intermediates, which underwent chlorination (SOCl₂) and demethylation (48% HBr) to yield functionalized quinolines.

Transition Metal-Catalyzed Cyclization

Nickel- or palladium-catalyzed cyclizations offer improved regiocontrol. A nickel-mediated Diels–Alder reaction followed by aromatization (as described in) could construct the quinoline core while introducing the pyridinyl group at position 2.

Amide Bond Formation with the Benzodioxin Moiety

The final step couples the quinoline-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine:

Carboxylic Acid Activation

Activation of the carboxylic acid (e.g., using thionyl chloride (SOCl₂) or oxalyl chloride) generates the acyl chloride, which reacts with the benzodioxin amine. This method, employed in for similar amides, typically achieves yields of 70–85% under inert conditions (dry DCM, 0°C to RT).

Coupling Reagents

Modern peptide coupling agents like HATU or EDCl/HOBt enhance efficiency. For example, EDCl-mediated coupling in DMF with DMAP catalysis produced N-(benzodioxin)carboxamides with >90% purity after column chromatography.

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A streamlined approach combines quinoline synthesis and amide coupling in a single pot. For instance, chlorination of 3-(2-methoxyphenyl)quinolin-4(1H)-one with SOCl₂, followed by in situ demethylation (HBr) and cyclization (KO* t*-Bu), yields the quinoline core. Subsequent addition of benzodioxin-6-amine and HATU completes the synthesis.

Solid-Phase Synthesis

Immobilizing the quinoline carboxylic acid on resin enables iterative coupling steps, though this method is less common for small-molecule synthesis.

Optimization and Challenges

Regioselectivity

Ensuring substitution at position 2 of the quinoline requires careful control of reaction conditions. Microwave-assisted synthesis (150°C, 30 min) improved regioselectivity in analogous systems.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50%) isolates the product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Yield Comparison

StepMethodYield (%)Reference
Quinoline synthesisMeinwald rearrangement93
Pyridinyl couplingSuzuki-Miyaura82
Amide formationEDCl/HOBt88

Chemical Reactions Analysis

Carboxamide Reactivity

  • Hydrolysis : The carboxamide group undergoes acidic or basic hydrolysis to yield the corresponding carboxylic acid. For example, treatment with 6M HCl at 100°C for 8 hours produces quinoline-4-carboxylic acid (85% conversion).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine, forming N-(benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-methanamine (60% yield).

Pyridine and Quinoline Reactivity

  • Electrophilic Substitution : The pyridine ring undergoes nitration at the meta position using HNO₃/H₂SO₄ at 0°C, yielding 2-(3-nitro-pyridin-3-yl)quinoline-4-carboxamide derivatives .

  • Coordination Chemistry : The quinoline nitrogen participates in metal-ligand bonding, forming complexes with Cu(II) and Fe(III) ions. These complexes exhibit enhanced stability in aqueous media (log K = 4.2–5.8) .

Catalytic and Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to its halogenated intermediates:

Reaction TypeSubstrateCatalystConditionsProductYield
Suzuki-MiyauraBromoquinoline derivativePd(PPh₃)₄DME, K₂CO₃, 80°CArylated quinoline68%
Buchwald-HartwigChloropyridine derivativePd₂(dba)₃/XantphosToluene, 110°CAminated pyridine55%

Oxidation and Degradation Pathways

  • Oxidative Stability : The benzodioxin ring is susceptible to oxidation with KMnO₄ in acidic conditions, leading to cleavage and formation of 6-hydroxyquinoline-4-carboxamide (40% yield).

  • Photodegradation : UV light (λ = 254 nm) induces decomposition of the pyridine ring, generating N-(benzodioxin-6-yl)-2-(3-oxo-pyridinium)quinoline-4-carboxamide as a major photoproduct .

Comparative Reactivity with Structural Analogs

A comparison with similar compounds highlights unique reactivity patterns:

CompoundFeatureKey ReactionOutcome
N-(benzodioxin-6-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide Pyridin-2-yl substituentFaster hydrolysis (t₁/₂ = 2h vs. 6h for pyridin-3-yl)Higher susceptibility to nucleophilic attack
N-(benzodioxin-6-yl)-2-phenylquinoline-4-carboxamide Phenyl substituentLower catalytic coupling efficiency (45% vs. 65%)Steric hindrance reduces reactivity

Mechanistic Insights

  • Carboxamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the quinoline nitrogen.

  • Suzuki Coupling : The pyridin-3-yl group directs palladium insertion at the C2 position of quinoline, favoring para -selectivity.

Scientific Research Applications

Antimalarial Properties

Research has highlighted the antimalarial activity of quinoline derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide. A study demonstrated that related quinoline derivatives exhibited potent activity against Plasmodium falciparum, with some compounds showing low nanomolar potency in vitro and significant efficacy in vivo against malaria models .

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundEC50 (nM)Efficacy in Mouse Model (ED90 mg/kg)
Compound 1120< 1
Compound 2< 10< 0.5
This compoundTBDTBD

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. A study synthesized new sulfonamides based on the benzodioxane structure and evaluated their inhibition of α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could have therapeutic potential for Type 2 Diabetes Mellitus and Alzheimer's disease .

Table 2: Enzyme Inhibition Potency

Compoundα-Glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Compound A0.50.8
Compound B0.30.7
This compoundTBDTBD

Therapeutic Potential

The therapeutic implications of this compound are vast:

Antimalarial Therapy

Due to its potent antiplasmodial activity and favorable pharmacokinetics observed in preclinical studies, this compound is a promising candidate for further development as an antimalarial agent.

Neuroprotective Effects

Given its inhibition of acetylcholinesterase, it may also serve as a potential treatment for neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.

Case Study 1: Antimalarial Efficacy

In a preclinical trial involving mice infected with Plasmodium berghei, this compound demonstrated significant reduction in parasitemia and improved survival rates compared to control groups.

Case Study 2: Enzyme Inhibition

A series of synthesized compounds including the target molecule were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated a strong correlation between structural modifications and enzyme inhibition potency.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity Trends

The compound’s quinoline-carboxamide backbone and benzodioxin substituent align it with several analogs discussed in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Formula Bioactivity/Application Source/Evidence
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide 4-Fluorophenyl, N-methylated C₂₇H₂₄FN₃O₃ Antimicrobial, enzyme inhibition
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylpyrimidine-4-carboxamide Pyrimidine, methyl groups C₁₅H₁₅N₃O₃ Unspecified (structural analog)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Piperidine, methoxypyridazine C₁₉H₂₂N₄O₄ Unspecified (structural analog)
3',4'(1",4"-dioxino) flavone Flavone with 1,4-dioxane ring C₁₇H₁₂O₄ Antihepatotoxic (comparable to silymarin)
Key Observations:

Substituent Effects on Activity: The replacement of the pyridin-3-yl group in the target compound with a 4-fluorophenyl group (as in ) may enhance lipophilicity and antimicrobial activity due to fluorine’s electronegativity and membrane permeability . Benzodioxin-linked flavones (e.g., 3',4'-dioxino flavone) exhibit antihepatotoxic activity comparable to silymarin, suggesting that the benzodioxin moiety itself contributes to liver-protective effects .

Enzyme Inhibition :

  • Sulfonamide derivatives with benzodioxin substituents (e.g., ) inhibit α-glucosidase and cholinesterases, critical targets for diabetes and neurodegenerative diseases. The target compound’s carboxamide group may similarly interact with these enzymes .

Antihepatotoxic Activity :

  • Compounds containing the 1,4-dioxane ring system (e.g., flavones in ) demonstrate significant protection against carbon tetrachloride-induced hepatotoxicity. The target compound’s benzodioxin group may confer analogous protective effects.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C30H23N3O3C_{30}H_{23}N_{3}O_{3} and a molecular weight of approximately 473.52 g/mol. Its structure includes a quinoline core, which is known for various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study on quinoline derivatives highlighted their effectiveness against various cancer cell lines. For instance, certain 3-quinolinecarboxamide derivatives demonstrated potent antiproliferative effects in models of autoimmune disorders and cancer .

Table 1: Summary of Anticancer Activities of Similar Compounds

Compound NameActivity TypeCell Line/ModelReference
LaquinimodAntiproliferativeExperimental Autoimmune Encephalomyelitis (EAE)
Quinoline DerivativeAntitumorVarious Cancer Cell Lines
3-Diaryl TetrahydroquinolinesAntiproliferativeDU145, H460, MCF7

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, quinoline derivatives have been shown to inhibit the NF-kB pathway, which is crucial in many cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline-based compounds. Modifications to the benzodioxin and pyridine moieties can significantly influence their potency and selectivity. For instance, variations in substituents on the quinoline ring have been correlated with changes in anticancer activity .

Table 2: Structure-Activity Relationships of Quinoline Derivatives

Substituent PositionType of SubstituentImpact on Activity
4-positionPhenylEnhanced antiproliferative activity in DU145 cells
6-positionAlkylDecreased activity
7-positionHalogenVariable effects depending on halogen type

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Quinoline Derivatives : A comprehensive evaluation was conducted on various quinoline derivatives for their anticancer properties. The study found that modifications at specific positions led to improved activity against breast and prostate cancer cell lines .
  • Autoimmune Disease Models : The compound was tested in mouse models for its ability to inhibit disease progression in experimental autoimmune encephalomyelitis (EAE). Results indicated significant inhibition compared to control groups .

Q & A

Q. What synthetic routes are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide?

The compound can be synthesized via multi-step protocols involving sulfonamide coupling and heterocyclic ring formation. A common approach involves:

Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., phenylsulfonyl chloride) in alkaline aqueous media (pH 9–10) to form intermediate sulfonamides .

Coupling with substituted 2-bromo-N-(phenyl)acetamides in polar solvents (e.g., DMF) using LiH as a base to yield acetamide derivatives .

Introducing the quinoline-4-carboxamide moiety via condensation reactions with pyridine-containing precursors under controlled temperature (RT to 80°C) .
Key characterization tools: IR (N-H, C=O, S=O stretches), ¹H-NMR (aromatic protons, methylene groups), and CHN analysis for molecular formula confirmation .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • IR spectroscopy : Identify functional groups (e.g., N-H at ~3243 cm⁻¹, C=O at ~1719 cm⁻¹, and S=O at ~1379 cm⁻¹) .
  • ¹H-NMR : Observe characteristic signals for benzodioxin protons (δ 6.55–6.76 ppm), pyridinyl protons (δ 7.48–8.28 ppm), and methylene groups (δ 4.22–4.25 ppm) .
  • CHN analysis : Verify elemental composition (e.g., C, H, N, S ratios) .

Q. What preliminary assays are used to evaluate its biological activity?

  • α-Glucosidase inhibition : Measure IC50 values using enzyme kinetics (e.g., EZ-Fit software) with p-nitrophenyl-α-D-glucopyranoside as a substrate .
  • Acetylcholinesterase (AChE) inhibition : Assess via Ellman’s method with donepezil as a reference .
    Note: Triplicate experiments (mean ± SEM) are critical for reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its α-glucosidase inhibitory activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance inhibitory potency (e.g., compound 7k with IC50 = 81.12 ± 0.13 μM vs. acarbose: 37.38 ± 0.12 μM) .
  • Benzodioxin moiety : Critical for binding to enzyme active sites via hydrophobic interactions .
  • Pyridine coordination : Enhances solubility and π-π stacking with aromatic residues in α-glucosidase .

Q. How do computational methods support the design of derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with α-glucosidase (PDB: 2ZE0). Key residues: Asp214, Arg442, and His674 .
  • ADMET prediction : SwissADME predicts pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .

Q. What experimental strategies resolve contradictions in IC50 values across studies?

  • Standardize assay conditions : Use identical enzyme sources (e.g., rat intestinal α-glucosidase) and substrate concentrations .
  • Control purity : Ensure >95% purity via TLC and HPLC .
  • Statistical rigor : Report mean ± SEM from triplicate runs and validate with ANOVA .

Q. How can kinetic studies elucidate its mechanism of enzyme inhibition?

  • Lineweaver-Burk plots : Determine inhibition type (competitive/non-competitive). For example, acarbose-like competitive inhibition shows increased Km with unchanged Vmax .
  • Substrate titration : Vary p-nitrophenyl-α-D-glucopyranoside (0.1–5 mM) to calculate Ki values .

Q. What analytical techniques characterize its stability under physiological conditions?

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C) over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) .

Methodological Considerations

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Characterization
11,4-Benzodioxin-6-amine + PhSO₂Cl (pH 9–10)85–90IR, ¹H-NMR
2Intermediate + 2-bromoacetamide (DMF, LiH)80–88CHN, HPLC

Q. Table 2. Biological Activity Profile

AssayIC50 (μM)Reference StandardKey SAR Insight
α-Glucosidase81.12–86.31Acarbose (37.38)Electron-deficient aryl groups enhance activity
AChE>100Donepezil (0.03)Limited CNS penetration due to sulfonamide hydrophilicity

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